1-Adamantanethionylchlorid

Übersicht

Beschreibung

. This compound is characterized by the presence of a chlorine atom replacing a hydrogen atom in 1-adamantane acetate. It is a colorless to pale yellow liquid with a pungent odor and good solubility in organic solvents .

Wissenschaftliche Forschungsanwendungen

1-Adamantaneacetyl chloride has a variety of applications in scientific research:

Organic Synthesis: It is used as a substitution reagent or intermediate in organic synthesis reactions, including esterification, etherification, and amination.

Solvent and Extractant: It can be used as a solvent and extractant in chemical laboratories and industry.

Drug Delivery Systems: Adamantane derivatives, including 1-adamantaneacetyl chloride, are explored for their potential in targeted drug delivery and surface recognition.

Wirkmechanismus

Target of Action

1-Adamantaneacetyl chloride is an organic compound . It is a colorless to pale yellow liquid with a pungent and stimulating odor . It has good solubility in organic solvents . .

Mode of Action

1-Adamantaneacetyl chloride can react with many organic compounds, such as alcohols, phenols, amines, etc., to produce substitution reactions . These reactions generate the corresponding esters, ethers, and amines .

Biochemical Pathways

It is known that it can be used for esterification, etherification, amination and other reactions in organic synthesis .

Pharmacokinetics

Its physical and chemical properties such as its boiling point, density, and vapor pressure suggest that it may have certain bioavailability characteristics .

Result of Action

It is known that it can react with many organic compounds to produce substitution reactions, generating the corresponding esters, ethers, and amines .

Vorbereitungsmethoden

1-Adamantaneacetyl chloride can be synthesized through two main methods:

Reaction with Thionyl Chloride: 1-Adamantane acetate reacts with thionyl chloride under controlled conditions to produce 1-adamantaneacetyl chloride.

Reaction with Phosphorous Chloride: Another method involves the reaction of 1-adamantane acetate with phosphorous chloride.

During the preparation process, it is crucial to maintain appropriate operating temperatures and reaction conditions, as well as to follow safety precautions to handle the reagents safely .

Analyse Chemischer Reaktionen

1-Adamantaneacetyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with alcohols, phenols, and amines to produce the corresponding esters, ethers, and amines.

Esterification: In the presence of alcohols, it forms esters.

Etherification: When reacted with phenols, it forms ethers.

Amination: It reacts with amines to form amides.

Common reagents used in these reactions include alcohols, phenols, and amines, and the major products formed are esters, ethers, and amides .

Vergleich Mit ähnlichen Verbindungen

1-Adamantaneacetyl chloride can be compared with other similar compounds, such as:

1-Adamantanecarbonyl Chloride: Similar in structure but with a carbonyl group instead of an acetyl group.

Benzo[b]thiophene-2-carbonyl Chloride: Contains a thiophene ring instead of an adamantane structure.

Diphenylacetyl Chloride: Features a diphenyl group instead of an adamantane structure.

The uniqueness of 1-adamantaneacetyl chloride lies in its adamantane structure, which imparts specific reactivity and stability properties that are advantageous in various chemical reactions and applications .

Biologische Aktivität

1-Adamantaneacetyl chloride (CAS: 19835-38-2) is a compound derived from adamantane, known for its unique cage-like structure and significant biological activities. This article explores the biological properties of 1-adamantaneacetyl chloride, focusing on its synthesis, cytotoxicity, antimicrobial effects, and potential applications in cancer therapy.

1-Adamantaneacetyl chloride has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇ClO |

| Molar Mass | 212.72 g/mol |

| Density | 1.179 g/cm³ |

| Boiling Point | 110-111 °C (at 2 Torr) |

| Flash Point | 126 °C |

| Refractive Index | 1.537 |

| Hazard Class | Irritant |

1-Adamantaneacetyl chloride can undergo various chemical reactions with organic compounds such as alcohols, phenols, and amines to yield substitution products. The mechanism typically involves nucleophilic acyl substitution, where the chloride ion is replaced by a nucleophile from the reacting compound .

Cytotoxicity

Recent studies indicate that adamantane derivatives exhibit cytotoxic effects against various cancer cell lines. A notable study synthesized biphenyl-adamantane derivatives, including those related to 1-adamantaneacetyl chloride, which demonstrated significant cytotoxicity against hepatocellular carcinoma (HCC) cells. The compound induced apoptosis by modulating Bcl-2 family proteins and increasing the cleavage of PARP (poly ADP-ribose polymerase), leading to cell cycle arrest in the subG1 phase .

Antimicrobial Activity

The antimicrobial properties of adamantane derivatives have been extensively studied. Research shows that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives of adamantane were tested for their antimicrobial efficacy with minimum inhibitory concentrations (MIC) ranging from 62.5 to 1000 µg/mL against various strains, including Staphylococcus epidermidis and Candida albicans .

Study on Apoptotic Mechanisms

In a study published in Molecules, researchers synthesized several adamantane derivatives and evaluated their effects on cancer cell lines. The findings revealed that specific derivatives could induce apoptosis through the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL while promoting pro-apoptotic signals. This suggests that compounds like 1-adamantaneacetyl chloride could serve as potential therapeutic agents in oncology .

Antiviral Activity

Another significant aspect of adamantane derivatives is their antiviral activity. Historically, compounds such as amantadine have been used against Influenza A and HIV viruses. While specific data on 1-adamantaneacetyl chloride's antiviral efficacy is limited, its structural analogs have shown promising results in inhibiting viral replication .

Eigenschaften

IUPAC Name |

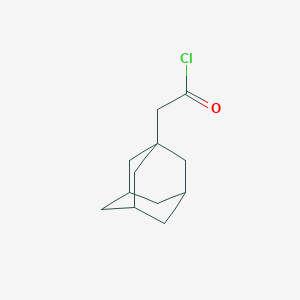

2-(1-adamantyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQSEJBREPQBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378137 | |

| Record name | 1-ADAMANTANEACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19835-38-2 | |

| Record name | 1-ADAMANTANEACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.